[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol
Description
[1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol is a triazole-derived compound featuring a 3-fluorophenyl group at position 1, a methyl group at position 5, and a hydroxymethyl (-CH$_2$OH) substituent at position 3 of the 1,2,4-triazole ring. This structure combines aromatic, fluorinated, and hydrophilic moieties, making it a versatile candidate for pharmaceutical and material science applications.
The molecular formula is inferred as C${10}$H${10}$FN$_3$O (molecular weight: 207.21 g/mol). The fluorine atom enhances electronegativity and bioavailability, while the hydroxymethyl group contributes to solubility in polar solvents .
Properties
IUPAC Name |
[1-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-12-10(6-15)13-14(7)9-4-2-3-8(11)5-9/h2-5,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGMSCKPHYGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted triazoles .
Scientific Research Applications
[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol with similar triazole derivatives:
Key Observations :
- Fluorine Substitution: The 3-fluorophenyl group in the target compound enhances electronic effects and metabolic stability compared to non-fluorinated analogs like 3c .
- Hydroxymethyl vs. Acetamide/Thioether : The -CH$_2$OH group improves hydrophilicity, contrasting with the lipophilic acetamide (3c) or thioether () derivatives .
- Triazole Isomerism : The 1,2,4-triazole core (target) differs from 1,2,3-triazole () in ring strain and hydrogen-bonding capacity, affecting crystallinity and biological interactions .
Crystallographic Insights
- Molecular Packing : Fluorophenyl-substituted triazoles (e.g., ) adopt planar or near-planar conformations with triclinic (P-1) symmetry, influencing solid-state stability .
- Hydrogen Bonding : The -CH$_2$OH group in the target compound may form intermolecular hydrogen bonds, enhancing crystallinity compared to methyl or acetamide substituents .
Biological Activity
[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may confer various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.
The chemical formula of this compound is with a molecular weight of 193.21 g/mol. The compound features a triazole ring substituted with a fluorophenyl group and a hydroxymethyl group.
| Property | Value |
|---|---|
| Chemical Formula | C10H10FN3O |
| Molecular Weight | 193.21 g/mol |
| IUPAC Name | This compound |
| Melting Point | 180-183 °C |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-1H-1,2,4-triazole under specific conditions. This reaction is often catalyzed and conducted in solvents like acetic acid at elevated temperatures to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds in the triazole class exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against various pathogens due to its ability to inhibit fungal ergosterol synthesis and bacterial cell wall formation.
Case Study: Antifungal Activity
In a study evaluating the antifungal properties of various triazoles, this compound demonstrated promising activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL. This suggests it may be effective in treating fungal infections resistant to conventional therapies.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazoles are known to disrupt cellular processes in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 15 µM for MCF7 and 20 µM for HeLa cells. These results indicate that the compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in cellular metabolism and proliferation. Studies suggest that it may inhibit key enzymes such as topoisomerases or affect signaling pathways related to cell division.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Synthesis : The compound can be synthesized via condensation reactions using precursors like 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and hydroxylamine derivatives. Ethanol is a preferred solvent due to its polarity and ability to dissolve triazole intermediates. For example, refluxing at 100°C for 2 hours with sodium acetate as a base achieves high yields (96%) in similar triazole syntheses .
- Purification : Silica gel column chromatography with dichloromethane/methanol (10:1) gradients effectively isolates the product. Recrystallization from ethanol-DMF mixtures enhances purity .
Q. How can NMR and LCMS be effectively utilized to characterize the structure and purity of this compound?
- 1H NMR Analysis :
- The fluorophenyl group shows distinct aromatic protons in the δ 7.2–7.7 ppm range (e.g., meta-fluorine coupling splits peaks into doublets or triplets). The triazole methyl group appears as a singlet near δ 2.3 ppm, while the methanol (-CH2OH) group resonates at δ 4.5–5.0 ppm (broad singlet due to OH exchange) .
- LCMS Validation :
- Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]+. Expected m/z values depend on substituents; for example, a related triazole derivative with a methyl group has m/z 393.2 . Purity ≥95% is confirmed via HPLC with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- DFT Studies :
- Gaussian 09 or ORCA software with B3LYP/6-311+G(d,p) basis sets calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These predict nucleophilic/electrophilic sites, guiding derivatization strategies .
- Reactivity Insights : Fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution at the phenyl ring. Triazole’s aromaticity stabilizes charge distribution, affecting hydrogen-bonding interactions in biological systems .
Q. How can discrepancies in crystallographic data be resolved when determining the molecular structure of triazole derivatives like this compound?
- Crystallographic Refinement :
- Use SHELXL for small-molecule refinement. Key steps include:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K minimizes thermal motion artifacts.
Twinned Data Handling : For overlapping reflections, SHELXD resolves pseudo-merohedral twinning via dual-space algorithms .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy. Discrepancies in bond lengths (e.g., C-F vs. C-N) are resolved by comparing DFT-optimized geometries .
Q. What pharmacological screening strategies are appropriate for evaluating this compound as a potential neuromodulator?
- Target Identification :
- In Silico Docking : AutoDock Vina screens against metabotropic glutamate receptors (mGluRs), leveraging structural homology with known triazole-based mGluR1 antagonists (e.g., Ki < 100 nM in similar compounds) .
- In Vitro Assays :
- Calcium Flux Assays : HEK293 cells expressing mGluR5 detect allosteric modulation via fluorometric imaging plate reader (FLIPR) systems.
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins) identify off-target effects .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Adjustments :
- Solubility Testing : Use standardized shake-flask methods with HPLC quantification. For polar solvents (e.g., DMSO, ethanol), solubility often exceeds 50 mg/mL, while nonpolar solvents (e.g., hexane) show <1 mg/mL. Discrepancies arise from crystallinity variations; amorphous forms (via lyophilization) enhance solubility .
- Thermodynamic Analysis : Van’t Hoff plots derived from differential scanning calorimetry (DSC) data reconcile discrepancies by correlating solubility with temperature-dependent entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
